molecular formula C10H11IO3 B13871273 1-(5-Iodo-2,4-dimethoxyphenyl)ethanone

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone

Cat. No.: B13871273
M. Wt: 306.10 g/mol
InChI Key: KIYUUUWFWJLDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11IO3 It is a derivative of ethanone, where the phenyl ring is substituted with iodine and two methoxy groups

Preparation Methods

The synthesis of 1-(5-Iodo-2,4-dimethoxyphenyl)ethanone typically involves the iodination of 2,4-dimethoxyacetophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine is introduced to the 5-position of the aromatic ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The iodine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects.

Comparison with Similar Compounds

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Bromo-2,5-dimethoxyphenyl)ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chloro-2,5-dimethoxyphenyl)ethanone: Contains a chlorine atom instead of iodine.

    1-(4-Fluoro-2,5-dimethoxyphenyl)ethanone: Contains a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

1-(5-iodo-2,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11IO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3

InChI Key

KIYUUUWFWJLDNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.